REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH2:3][NH2:4].[Cl:6][C:7]1[C:16]([N+:17]([O-:19])=[O:18])=[C:15](Cl)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1>C(N(CC)CC)C>[Cl:6][C:7]1[C:16]([N+:17]([O-:19])=[O:18])=[C:15]([NH:4][CH2:3][CH:2]([CH3:5])[CH3:1])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1
|
Name
|
|
Quantity
|
0.5 mL
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Type
|
reactant
|
Smiles
|
CC(CN)C
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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ClC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])Cl
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The triethylamine and 2-methylpropylamine were removed by distillation
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Type
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FILTRATION
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Details
|
The solid product 2-chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine was collected by filtration
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Type
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WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
recrystallized from petroleum ether
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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ClC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])NCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |